molecular formula C26H14Br2F3N5O4 B334070 N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B334070
M. Wt: 677.2 g/mol
InChI Key: CMWXXCSNXOHUCL-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is characterized by the presence of bromophenyl, bromophenoxy, nitrophenyl, and trifluoromethyl groups, making it a molecule of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the bromophenyl, bromophenoxy, nitrophenyl, and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include bromine, phenol derivatives, and nitrating agents. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent molecule in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine
  • 2,4,6-Tribromophenol
  • 2,4,6-Tris(4-bromomethylphenyl)-1,3,5-triazine

Uniqueness

N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and bromophenoxy groups, along with the nitrophenyl and trifluoromethyl groups, makes it a versatile compound with a wide range of applications.

Properties

Molecular Formula

C26H14Br2F3N5O4

Molecular Weight

677.2 g/mol

IUPAC Name

N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C26H14Br2F3N5O4/c27-15-3-1-14(2-4-15)21-12-23(26(29,30)31)35-24(33-21)13-22(34-35)25(37)32-17-9-18(36(38)39)11-20(10-17)40-19-7-5-16(28)6-8-19/h1-13H,(H,32,37)

InChI Key

CMWXXCSNXOHUCL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)Br)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)Br)[N+](=O)[O-])Br

Origin of Product

United States

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